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molecular formula C7H5NO3 B8746707 4-Pyridyl glyoxylic acid

4-Pyridyl glyoxylic acid

Cat. No. B8746707
M. Wt: 151.12 g/mol
InChI Key: FFHDNMFEVBACKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04656169

Procedure details

15.0 g. (0.095 mol) of 4-bromopyridine in 7 ml. of dry tetrahydrofuran (THF) was added dropwise at -70° C. to a solution of butyl lithium (1.6 M, 60.9 ml., 0.098 mol) dissolved in 120 ml. of dried THF over a ten minute period. The resulting very deep purple mixture was stirred at -70° C. for 30 minutes and then transferred by nylon tubing under positive nitrogen pressure into a stirred 0° C. solution of ethyl oxalate (55.2 g., 0.38 moles) in 90 ml. of dry THF. The solution was stirred at 0° C. for 45 minutes and then quenched by addition of 65 ml. glacial acetic acid. This was warmed to room temperature and poured into 500 ml. of water adjusted to pH 7.0 with saturated sodium bicarbonate and extracted with 3×200 ml. ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate filtered and concentrated to a brown oil. This oil was flash chromatographed on silica gel eluted with 1:2 ethyl acetate hexane. A viscous yellow oil was obtained; 5.8 g (34%), m/e 179, spectral data consistent with structure of title product.
Quantity
0.095 mol
Type
reactant
Reaction Step One
[Compound]
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
55.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
60.9 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C([Li])CCC.[C:13](OCC)(=[O:17])[C:14]([O-:16])=[O:15]>O1CCCC1>[N:5]1[CH:6]=[CH:7][C:2]([C:13](=[O:17])[C:14]([OH:16])=[O:15])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0.095 mol
Type
reactant
Smiles
BrC1=CC=NC=C1
Step Two
Name
nylon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
55.2 g
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
60.9 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The resulting very deep purple mixture was stirred at -70° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 120 ml
CUSTOM
Type
CUSTOM
Details
into a stirred 0° C.
STIRRING
Type
STIRRING
Details
The solution was stirred at 0° C. for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
quenched by addition of 65 ml
TEMPERATURE
Type
TEMPERATURE
Details
This was warmed to room temperature
ADDITION
Type
ADDITION
Details
poured into 500 ml
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 ml
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel
WASH
Type
WASH
Details
eluted with 1:2 ethyl acetate hexane
CUSTOM
Type
CUSTOM
Details
A viscous yellow oil was obtained

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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